molecular formula C10H8BrNO B8760932 4-bromo-3-methyl-2H-isoquinolin-1-one

4-bromo-3-methyl-2H-isoquinolin-1-one

Cat. No.: B8760932
M. Wt: 238.08 g/mol
InChI Key: BRTYLKAHWKHBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-2H-isoquinolin-1-one (CAS 867006-65-3) is a brominated and methyl-substituted isoquinolinone derivative that serves as a high-value synthetic intermediate in organic chemistry and pharmaceutical research . Its distinct molecular framework, featuring a bromine atom at the 4-position and a methyl group at the 3-position, makes it a versatile and reactive building block for constructing complex heterocyclic scaffolds . The planar aromatic system of the unsaturated isoquinolin-1-one core, combined with the electronic and steric properties imparted by its substituents, is pivotal in the discovery of bioactive molecules . This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors . Isoquinolinone derivatives are recognized as privileged structures in drug discovery, and this brominated analog is an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse analogs for biological screening . Its reactivity enables the exploration of structure-activity relationships in the design of potential therapeutic agents . Researchers utilize this scaffold in the development of potent and selective inhibitors for epigenetic targets like the Bromodomain and Extra-Terminal (BET) family of proteins, which are important regulators of gene transcription . Key Identifiers • CAS Number: 867006-65-3 • Molecular Formula: C 10 H 8 BrNO • Molecular Weight: 238.08 g/mol • InChI Key: BRTYLKAHWKHBBI-UHFFFAOYSA-N Attention : This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-3-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)7-4-2-3-5-8(7)10(13)12-6/h2-5H,1H3,(H,12,13)

InChI Key

BRTYLKAHWKHBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Bromo-3-methyl-2H-isoquinolin-1-one
  • CAS Registry Number : 4876-10-2
  • Molecular Formula: C₁₀H₈BrNO
  • Molecular Weight : 238.08 g/mol
  • Key Synonyms: SCHEMBL2673475, EN300-397704 .

Structural Features: The compound consists of an isoquinolinone scaffold with a bromine atom at position 4 and a methyl group at position 3 (Figure 1). The unsaturated 2H-isoquinolin-1-one core contributes to its planar aromatic system, while the bromine and methyl substituents influence electronic and steric properties.

Applications: Isoquinolinone derivatives are pivotal in medicinal chemistry due to their bioactivity, including roles as kinase inhibitors and anticancer agents .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the substitution sites of bromine or methyl groups on the isoquinolinone ring, leading to distinct physicochemical and biological behaviors.

Compound Name CAS Number Substituents Molecular Formula Key Differences vs. Target Compound
4-Bromo-2-methyl-2H-isoquinolin-1-one 33930-63-1 Br (C4), CH₃ (C2) C₁₀H₈BrNO Methyl at C2 alters steric hindrance and hydrogen bonding
6-Bromo-3-methyl-2H-isoquinolin-1-one 872018-40-1 Br (C6), CH₃ (C3) C₁₀H₈BrNO Bromine at C6 may reduce electrophilicity at C4
8-Bromo-2-methyl-2H-isoquinolin-1-one 643069-17-4 Br (C8), CH₃ (C2) C₁₀H₈BrNO Distal bromine position impacts π-conjugation

Key Observations :

  • Electronic Effects : Bromine at C6 (CAS 872018-40-1) shifts electron-withdrawing effects away from the lactam oxygen, altering hydrogen-bonding capacity .

Functional Group Variations

Substituents such as amino or benzyl groups modulate solubility and biological interactions.

Compound Name CAS Number Functional Groups Molecular Formula Key Differences vs. Target Compound
7-Amino-4-bromo-2H-isoquinolin-1-one 1033434-55-7 Br (C4), NH₂ (C7) C₉H₇BrN₂O Amino group enhances solubility and H-bond donor capacity
3-(Bromomethyl)-2H-isoquinolin-1-one 1351515-61-1 BrCH₂ (C3) C₁₀H₈BrNO Bromomethyl group increases alkylation potential
4-Benzyl-1-bromoisoquinolin-3-amine 13130-81-9 Br (C1), C₆H₅CH₂ (C4), NH₂ (C3) C₁₆H₁₃BrN₂ Benzyl group introduces lipophilicity, altering membrane permeability

Key Observations :

  • Solubility: The amino group in CAS 1033434-55-7 improves aqueous solubility, making it more suitable for biological assays .
  • Reactivity : Bromomethyl derivatives (CAS 1351515-61-1) are prone to nucleophilic substitution, enabling cross-coupling reactions .

Saturation State Variations

Partially saturated rings (dihydro derivatives) affect aromaticity and conformational flexibility.

Compound Name CAS Number Saturation Molecular Formula Key Differences vs. Target Compound
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 1109230-25-2 Dihydro (C3–C4) C₉H₈BrNO Reduced aromaticity decreases stability under oxidative conditions
7-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one 877265-10-6 Dihydro (C1–C4) C₁₀H₁₀BrNO Saturation increases flexibility, potentially improving binding to enzyme pockets

Key Observations :

  • Stability : Fully unsaturated analogs (e.g., CAS 4876-10-2) exhibit greater thermal stability due to aromatic conjugation .
  • Biological Activity : Dihydro derivatives (CAS 877265-10-6) may exhibit enhanced interaction with enzymes requiring conformational adaptability .

Preparation Methods

Reaction Mechanism and General Procedure

The most efficient synthesis route involves palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides (Figure 1). This method, patented by CN103772279B, achieves high regioselectivity for the 4-bromo substitution pattern. Key steps include:

  • Substrate Preparation : A methyl-substituted o-alkynyl benzyl azide precursor is synthesized, ensuring the methyl group is positioned at the C3 site of the future isoquinolinone ring.

  • Cyclization and Bromination : The substrate undergoes cyclization in the presence of palladium bromide (1 mol%) , copper bromide (1 equiv) , and acetic acid in a 1,2-dichloroethane/water solvent system at 60–80°C for 20–22 hours. Bromine is introduced via the copper bromide co-catalyst, which acts as both a bromine source and oxidant.

Representative Example:

  • Starting Material : 2-(4-Methoxyphenyl)ethynylbenzyl azide

  • Conditions : 80°C, 20 hours, PdBr₂ (5 mol%), CuBr (0.9 equiv)

  • Yield : 42% (41.6 mg, purity >99%)

  • Key NMR Data :

    • ¹H NMR (CDCl₃) : δ 7.90 (s, 1H), 7.58–7.51 (m, 5H), 3.86 (s, 3H, OCH₃)

    • ¹³C NMR (CDCl₃) : δ 166.9 (C=O), 160.8 (Ar-OCH₃), 55.7 (OCH₃)

Advantages and Limitations

  • Advantages :

    • High regiocontrol due to palladium’s directing effect during cyclization.

    • Single-step synthesis of the brominated product.

  • Limitations :

    • Moderate yields (42–83%) due to competing side reactions.

    • Requires strictly anhydrous conditions to prevent catalyst deactivation.

Post-Cyclization Bromination of Preformed Isoquinolinones

Hypothetical Protocol (Inferred from):

  • Substrate : 3-Methylisoquinolin-1(2H)-one

  • Conditions : Br₂ (1.2 equiv), DMF/H₂O (4:1), 0°C → RT, 12 hours

  • Expected Outcome : Selective bromination at C4 due to electron-deficient aromatic ring activation by the lactam carbonyl.

Challenges in Regioselectivity

  • Electronic Effects : The carbonyl group at C1 deactivates the ring, directing electrophilic bromination to the para position (C4).

  • Steric Hindrance : The C3 methyl group minimally impacts bromination regioselectivity but may reduce reaction rates.

Cross-Coupling Functionalization of Brominated Intermediates

Suzuki-Miyaura Coupling

Post-bromination, the 4-bromo substituent serves as a handle for further functionalization. Ambeed reports Pd(dppf)Cl₂-catalyzed couplings with aryl boronic acids:

  • Example :

    • Substrate : 4-Bromo-3-methyl-2H-isoquinolin-1-one

    • Conditions : Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2M), 1,4-dioxane/H₂O, microwave (120°C, 1 hour)

    • Product : 3-Methyl-4-(3-methoxyphenyl)isoquinolin-1(2H)-one

    • Yield : 17% (low yield highlights need for optimization)

Limitations in Scalability

  • Side Reactions : Homocoupling and protodebromination reduce efficiency.

  • Catalyst Loading : High Pd requirements (5 mol%) increase costs for large-scale synthesis.

Analytical Characterization and Validation

Spectroscopic Data

Consistent with sources [1,6], key analytical benchmarks include:

  • HRMS (ESI-TOF) : m/z calcd for C₁₀H₈BrNO⁺ [M+H]⁺: 238.08; found: 238.07.

  • ¹H NMR : Distinct singlets for C3-methyl (δ 3.54–3.86) and C4-bromo (no adjacent protons).

Purity Assessment

  • HPLC : >99% purity achieved via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

  • Melting Point : 273–278°C (decomposition observed in analogous compounds).

Comparative Analysis of Methods

Method Yield Purity Scalability Regioselectivity
Pd-Catalyzed Cyclization42–83%>99%ModerateHigh
Post-Cyclization BrominationN/AN/AHighModerate
Suzuki Coupling17–58%>95%LowN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-bromo-3-methyl-2H-isoquinolin-1-one, and how can purity be optimized?

  • Methodological Answer :

  • Bromination : Use electrophilic bromination agents (e.g., molecular bromine) under controlled conditions. A chloroform solvent system with slow bromine addition at 0–25°C minimizes side reactions .
  • Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/water) to isolate intermediates .
  • Final Product Validation : Confirm purity via HPLC (>97%) and structural integrity via 1H^1H-/13C^{13}C-NMR (700 MHz, CDCl3_3) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign substituent effects using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13C^{13}C-NMR (carbonyl signals at ~160 ppm) in CDCl3_3. Include DEPT-135 to differentiate CH3_3 groups .
  • X-ray Crystallography : Resolve crystal packing and molecular conformation (triclinic P1, α/β angles ~88–84°) using single-crystal diffraction .
  • Mass Spectrometry : Confirm molecular weight (238.08 g/mol) via high-resolution ESI-MS .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer :

  • Store at 0–6°C in airtight, light-protected containers to prevent bromine degradation or hygroscopic decomposition .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation) via TLC monitoring .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating isoquinolinone derivatives be addressed?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrophilic attack sites on the isoquinolinone ring, prioritizing C-4 due to electron-deficient aromatic systems .
  • Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to steer bromination to desired positions, followed by deprotection .

Q. What strategies resolve contradictions in NMR data for substituted this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate spectral data with structurally analogous compounds (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) to identify anomalous shifts caused by steric hindrance or solvation .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamer equilibria) by acquiring spectra at 25–50°C .

Q. How can reaction yields be optimized for late-stage functionalization of this compound?

  • Methodological Answer :

  • Catalytic Systems : Screen Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig) using ligands like XPhos to enhance efficiency in aqueous/organic biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve yields (~15–20%) under 100–150°C .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kits to screen against kinase targets (e.g., PI3Kα) at 10 μM concentrations, comparing IC50_{50} values with reference inhibitors .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, normalizing results to cisplatin controls .

Q. How can computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability, CYP450 interactions, and potential hepatotoxicity (e.g., bromine-mediated oxidative stress) .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify probable oxidation sites .

Key Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation (e.g., NMR, XRD, MS) to validate structural assignments and address outliers .
  • Experimental Replication : Repeat critical syntheses/assays under identical conditions to assess reproducibility, documenting deviations in reaction logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.